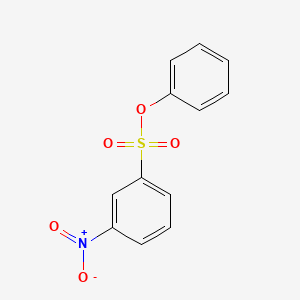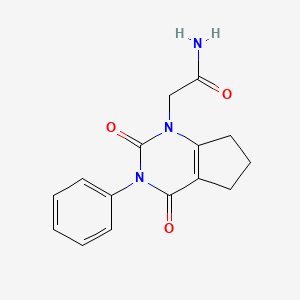![molecular formula C22H23NO B14652862 N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline CAS No. 52576-36-0](/img/structure/B14652862.png)
N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to an ethylamine moiety via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline typically involves the following steps:
Formation of the biphenyl ether intermediate: This step involves the reaction of 2-bromobiphenyl with ethylene glycol in the presence of a base such as potassium carbonate to form the biphenyl ether intermediate.
Amination: The biphenyl ether intermediate is then reacted with N-ethylaniline in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production of N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield biphenyl alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the biphenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), polar aprotic solvents.
Major Products
Oxidation: Biphenyl ketones, biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Halogenated biphenyls, alkylated biphenyls.
Wissenschaftliche Forschungsanwendungen
N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the ethylamine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-{2-([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-methylaniline
- **N-{2-([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-propylaniline
- **N-{2-([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-isopropylaniline
Uniqueness
N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline is unique due to its specific combination of biphenyl and ethylamine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
52576-36-0 |
|---|---|
Molekularformel |
C22H23NO |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
N-ethyl-N-[2-(2-phenylphenoxy)ethyl]aniline |
InChI |
InChI=1S/C22H23NO/c1-2-23(20-13-7-4-8-14-20)17-18-24-22-16-10-9-15-21(22)19-11-5-3-6-12-19/h3-16H,2,17-18H2,1H3 |
InChI-Schlüssel |
HCQDJZWYUQFIEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCOC1=CC=CC=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [3-(chlorodimethylsilyl)propyl]trimethyl-](/img/structure/B14652785.png)
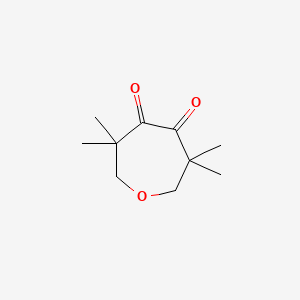

![ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14652794.png)
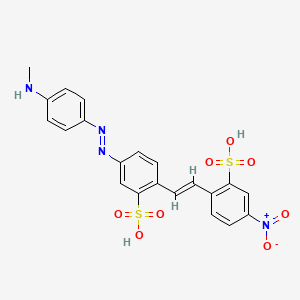
![1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene](/img/structure/B14652805.png)
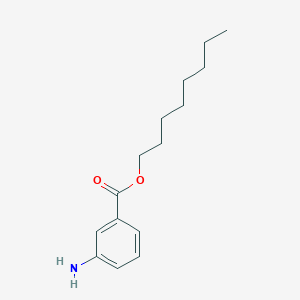
![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
![2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B14652821.png)
![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
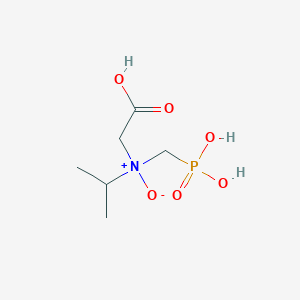
![1-[(5-Methyl-2-furyl)methyl]piperidine](/img/structure/B14652843.png)
